molecular formula C24H16Cl3F2N3O2S B2779337 N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226455-08-8

N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2779337
M. Wt: 554.82
InChI Key: STYNXYLOBMQUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each targeting a different functional group. For example, the imidazole ring could potentially be formed through a condensation reaction, while the thioacetamide group could be introduced through a substitution reaction. The chlorophenyl and difluoromethoxyphenyl groups could be added through electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Structural Characterization and Interactions

The research into structurally related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamides, reveals insights into the molecular architecture and interaction patterns of complex acetamides. These compounds exhibit V-shaped molecular structures, characterized by specific angles between aromatic planes and an intricate network of intermolecular interactions, including hydrogen bonds and π interactions, contributing to their 3-D arrays. Such structural features are crucial for understanding the physicochemical properties and reactivity of similar acetamide derivatives (Boechat et al., 2011).

Antitumor and Anticancer Potential

Research into benzothiazole and imidazole derivatives, closely related to the target compound, underscores their significant potential in antitumor and anticancer therapies. These compounds, synthesized with various heterocyclic ring systems, have demonstrated considerable anticancer activity against a wide range of human tumor cell lines. This highlights the role of these acetamide derivatives in developing new chemotherapeutic agents with specific antitumor properties (Yurttaş et al., 2015).

Antibacterial Activity

The synthesis of acetamide derivatives like 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and their evaluation against bacterial strains reveal their moderate to good antibacterial effectiveness. This research direction is pivotal for identifying new compounds that can be developed into potent antibacterial agents, offering alternatives in the fight against resistant bacterial infections (Desai et al., 2008).

QSAR Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies on related acetamide compounds provide valuable insights into how structural features and physicochemical properties influence biological activity. These studies are instrumental in guiding the design of new molecules with enhanced antibacterial or anticancer properties, highlighting the importance of specific substituents and molecular frameworks (Desai et al., 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3F2N3O2S/c25-15-2-4-16(5-3-15)31-22(33)13-35-24-30-12-21(14-1-10-19(26)20(27)11-14)32(24)17-6-8-18(9-7-17)34-23(28)29/h1-12,23H,13H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYNXYLOBMQUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

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